7-Fluoro-1,2,3,4-tetrahydro-1,8-naphthyridine
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Overview
Description
7-Fluoro-1,2,3,4-tetrahydro-1,8-naphthyridine is a heterocyclic compound that belongs to the naphthyridine family. This compound is characterized by the presence of a fluorine atom at the 7th position and a partially hydrogenated naphthyridine ring. Naphthyridines are known for their diverse biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Fluoro-1,2,3,4-tetrahydro-1,8-naphthyridine can be achieved through various synthetic routes. One common method involves the reduction of 7-fluoro-1,8-naphthyridine using hydrogen gas in the presence of a suitable catalyst. This reaction typically takes place under high pressure and elevated temperatures to ensure complete reduction .
Another approach involves the aza-Diels-Alder reaction, where a fluorinated diene reacts with a suitable dienophile in the presence of a Lewis acid catalyst. This method allows for regio- and stereoselective synthesis of the desired compound .
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to optimize reaction conditions and improve yield. The use of metal-catalyzed hydrogenation in a high-pressure reactor is a common industrial method. This approach ensures efficient and scalable production of the compound .
Chemical Reactions Analysis
Types of Reactions
7-Fluoro-1,2,3,4-tetrahydro-1,8-naphthyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 7-fluoro-1,8-naphthyridine.
Reduction: Further reduction can lead to fully hydrogenated derivatives.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of palladium or platinum catalysts.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: 7-Fluoro-1,8-naphthyridine.
Reduction: Fully hydrogenated naphthyridine derivatives.
Substitution: Various substituted naphthyridine derivatives depending on the nucleophile used.
Scientific Research Applications
7-Fluoro-1,2,3,4-tetrahydro-1,8-naphthyridine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and as a ligand in coordination chemistry.
Mechanism of Action
The mechanism of action of 7-Fluoro-1,2,3,4-tetrahydro-1,8-naphthyridine involves its interaction with specific molecular targets. For instance, as a FabI inhibitor, it binds to the enoyl-acyl carrier protein reductase enzyme, thereby inhibiting bacterial fatty acid synthesis. This inhibition disrupts the bacterial cell membrane, leading to cell death .
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydro-1,5-naphthyridine: Similar structure but lacks the fluorine atom at the 7th position.
7-Fluoro-1,8-naphthyridine: Similar but not hydrogenated.
1,8-Naphthyridine: Parent compound without fluorine and hydrogenation.
Uniqueness
7-Fluoro-1,2,3,4-tetrahydro-1,8-naphthyridine is unique due to the presence of the fluorine atom, which can significantly alter its chemical reactivity and biological activity. The partial hydrogenation of the naphthyridine ring also imparts distinct properties compared to its fully aromatic counterparts .
Properties
Molecular Formula |
C8H9FN2 |
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Molecular Weight |
152.17 g/mol |
IUPAC Name |
7-fluoro-1,2,3,4-tetrahydro-1,8-naphthyridine |
InChI |
InChI=1S/C8H9FN2/c9-7-4-3-6-2-1-5-10-8(6)11-7/h3-4H,1-2,5H2,(H,10,11) |
InChI Key |
JWEBQDNXHNISDP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(NC1)N=C(C=C2)F |
Origin of Product |
United States |
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